![molecular formula C16H25N5O B2911712 Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1797224-05-5](/img/structure/B2911712.png)
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit potent pharmacological activity.
Mechanism Of Action
The mechanism of action of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been found to inhibit the dopamine transporter, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been found to have significant biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with the treatment of anxiety and depression. Additionally, it has been found to decrease the levels of dopamine in the brain, which is associated with the treatment of addiction.
Advantages And Limitations For Lab Experiments
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression. However, one of the limitations is its lack of selectivity, as it has been found to have activity against multiple targets.
Future Directions
There are several future directions for the study of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is the development of more selective compounds that target specific receptors. Another direction is the investigation of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, the study of its mechanism of action and its effects on neurotransmitter systems could provide valuable insights into the regulation of mood and behavior.
Synthesis Methods
The synthesis of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of 5-(dimethylamino)-3-(4-(4-fluorobenzoyl)piperazin-1-yl)pyridazine with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds via a cross-coupling reaction mechanism and results in the formation of the desired compound in good yields.
Scientific Research Applications
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been found to exhibit potent pharmacological activity and has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT1A receptor, which is a target for the treatment of anxiety and depression. Additionally, it has been found to have activity against the dopamine transporter, which makes it a potential candidate for the treatment of addiction.
properties
IUPAC Name |
cyclopentyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-19(2)14-11-15(18-17-12-14)20-7-9-21(10-8-20)16(22)13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBTUKUPVMYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone |
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